(E)-N-(2-cyclopropyl-2-hydroxypropyl)-2-(p-tolyl)ethenesulfonamide
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Overview
Description
(E)-N-(2-cyclopropyl-2-hydroxypropyl)-2-(p-tolyl)ethenesulfonamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a hydroxypropyl chain, and a p-tolyl group attached to an ethenesulfonamide backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-cyclopropyl-2-hydroxypropyl)-2-(p-tolyl)ethenesulfonamide typically involves multiple steps:
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Formation of the Ethenesulfonamide Backbone: : The initial step involves the preparation of the ethenesulfonamide backbone. This can be achieved through the reaction of an appropriate sulfonyl chloride with an amine under basic conditions to form the sulfonamide linkage.
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Introduction of the p-Tolyl Group: : The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where toluene is reacted with the ethenesulfonamide in the presence of a Lewis acid catalyst such as aluminum chloride.
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Cyclopropyl Group Addition: : The cyclopropyl group is typically introduced through a cyclopropanation reaction, which involves the addition of a cyclopropyl carbenoid to the double bond of the ethenesulfonamide.
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Hydroxypropyl Chain Formation: : The hydroxypropyl chain can be synthesized by the reaction of the cyclopropyl group with an appropriate epoxide under acidic or basic conditions to form the hydroxypropyl derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the specific reagents and conditions used.
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Reduction: : The ethenesulfonamide backbone can be reduced to form the corresponding amine or alkane derivatives.
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Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alkanes.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2-cyclopropyl-2-hydroxypropyl)-2-(p-tolyl)ethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to certain natural products and pharmaceuticals makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological research.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its reactivity and functional groups make it versatile for various applications.
Mechanism of Action
The mechanism of action of (E)-N-(2-cyclopropyl-2-hydroxypropyl)-2-(p-tolyl)ethenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxypropyl)-2-(p-tolyl)ethenesulfonamide: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
N-(2-cyclopropyl-2-hydroxyethyl)-2-(p-tolyl)ethenesulfonamide: Similar structure but with an ethyl chain instead of a propyl chain, potentially altering its properties.
N-(2-cyclopropyl-2-hydroxypropyl)-2-(phenyl)ethenesulfonamide: Contains a phenyl group instead of a p-tolyl group, which may influence its chemical and biological behavior.
Uniqueness
(E)-N-(2-cyclopropyl-2-hydroxypropyl)-2-(p-tolyl)ethenesulfonamide is unique due to the combination of its cyclopropyl, hydroxypropyl, and p-tolyl groups. This specific arrangement of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
(E)-N-(2-cyclopropyl-2-hydroxypropyl)-2-(4-methylphenyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-12-3-5-13(6-4-12)9-10-20(18,19)16-11-15(2,17)14-7-8-14/h3-6,9-10,14,16-17H,7-8,11H2,1-2H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPGCRVCWDLHCB-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(C)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(C)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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